molecular formula C15H29N3O3 B13175996 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

Cat. No.: B13175996
M. Wt: 299.41 g/mol
InChI Key: ILXXYOHJFDRTMT-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate typically involves multiple steps. One common route starts with the preparation of the aminopiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and propylamine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminopiperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with various enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • 2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride

Uniqueness

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate

InChI

InChI=1S/C15H29N3O3/c1-5-8-18(14(20)21-15(2,3)4)11-13(19)17-9-6-12(16)7-10-17/h12H,5-11,16H2,1-4H3

InChI Key

ILXXYOHJFDRTMT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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